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Compound of Interest

Compound Name: 2-Phenoxyphenylacetonitrile

Cat. No.: B1360290

An In-depth Technical Guide on the Physical Characteristics of 2-Phenoxyphenylacetonitrile
and Its Isomers

This technical guide provides a comprehensive overview of the physical and chemical
properties of 2-Phenoxyphenylacetonitrile, a key chemical intermediate. Due to ambiguity in
the common name, this document details the characteristics of the primary isomers to provide
clarity for researchers, scientists, and drug development professionals. The data presented is
compiled from various chemical databases and scientific literature.

Introduction to Phenoxyphenylacetonitrile Isomers

Phenoxyphenylacetonitrile encompasses several isomers based on the substitution pattern of
the phenoxy group on the phenyl ring. The most common isomers are 2-(2-
phenoxyphenyl)acetonitrile, 2-(3-phenoxyphenyl)acetonitrile, and the parent compound 2-
phenoxy-2-phenylacetonitrile. These compounds are organic nitriles, which are important
precursors in the synthesis of various pharmaceuticals and other fine chemicals.
Understanding their distinct physical properties is crucial for their application in chemical
synthesis and development.

Physicochemical Properties

The quantitative physical and chemical data for the isomers of phenoxyphenylacetonitrile are
summarized in the tables below for easy comparison.
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Property Value Reference
CAS Number 32121-27-0 [1]
Molecular Formula C14H11NO [1]
Molecular Weight 209.24 g/mol [1]
Exact Mass 209.084063974 g/mol [1]
Topological Polar Surface Area

polod 33 A2 [1]
(TPSA)
XLogP3 (log P) 3.4 [1]
Hydrogen Bond Acceptor

ydrog p 5 [1]

Count

Table 2: Properties of 2-(2-phenoxyphenyl)acetonitrile
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Property Value Reference
CAS Number 25562-98-5 [2]
Synonyms 2-Phenoxybenzyl cyanide [3]

Molecular Formula

C14H11NO

[2](3]

Molecular Weight 209.2432 g/mol [2][3]

- ) 338.1°C at 760 mmHg; 145°C
Boiling Point [3114]

at 1 torr

Exact Mass 209.084 g/mol [3]
Topological Polar Surface Area

polod 33 A2 [3]
(TPSA)
XLogP3 (log P) 3.1 [3]
Rotatable Bond Count 3 [3]
Heavy Atom Count 16 [3]
Hydrogen Bond Acceptor

ydrog p 5 3]

Count

Table 3: Properties of 2-(3-phenoxyphenyl)acetonitrile
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Property Value Reference
CAS Number 51632-29-2 [5]
Synonyms m-Phenoxybenzyl cyanide [5]
Molecular Formula C14H11NO [6]
Molecular Weight 209.24 g/mol [5]
Boiling Point 137°C at 0.3 mmHg [6]
Density 1.124 g/mL at 25°C [6]
Refractive Index (n20/D) 1.578 [6]
Flash Point >110°C (>230°F) [6]

- Slightly soluble in Chloroform
Solubility [6]
and Ethyl Acetate

Topological Polar Surface Area

33 A2 [5]
(TPSA)
XLogP3 (log P) 3.0 [5]
Rotatable Bond Count 3 [5]
Hydrogen Bond Acceptor
ydrog p ’ [5]

Count

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of 2-
phenoxyphenylacetonitrile and its isomers.

e Infrared (IR) Spectroscopy: The IR spectrum of these compounds is expected to show
characteristic absorption bands. A strong, sharp peak for the nitrile group (C=N) stretch
typically appears in the range of 2200-2300 cm~*. Aromatic C-H stretching vibrations are
observed above 3000 cm~1, while C-C stretching within the aromatic rings appears in the
1450-1600 cm~1 region. The C-O-C ether linkage will show strong absorptions in the 1000-
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1300 cm~* range. An IR spectrum for 2-(2-phenoxyphenyl)acetonitrile is available in the
NIST Chemistry WebBook.[2]

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The proton NMR spectrum will display signals in the aromatic region (typically
7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. A characteristic singlet
for the methylene (-CH2-) protons adjacent to the nitrile group is expected to appear in the
range of 3.5-4.5 ppm. The exact chemical shifts and splitting patterns will differ depending
on the substitution pattern of the isomer.

o 13C NMR: The carbon NMR spectrum will show a signal for the nitrile carbon around 115-
125 ppm. The carbons of the aromatic rings will resonate in the 110-160 ppm region. The
methylene carbon signal will appear further upfield.

o Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and
fragmentation pattern. The molecular ion peak (M+) for C1aH11NO would be observed at an
m/z corresponding to its molecular weight (approximately 209.24).[1][2][5]

Experimental Protocols

Standard laboratory procedures are employed to determine the physical characteristics of
chemical compounds like 2-phenoxyphenylacetonitrile.

o Melting Point Determination: The melting point of a solid compound can be determined using
a capillary melting point apparatus. A small amount of the crystalline solid is packed into a
capillary tube, which is then heated in a calibrated apparatus. The temperature range over
which the solid melts is recorded.

» Boiling Point Determination: The boiling point is typically measured at a specific pressure,
often atmospheric pressure (760 mmHg) or under vacuum for high-boiling compounds.[3][4]
[6] The substance is heated, and the temperature at which the vapor pressure of the liquid
equals the pressure surrounding the liquid is recorded as the boiling point.

e Spectroscopic Analysis:
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o Sample Preparation: For NMR analysis, the compound is dissolved in a deuterated
solvent (e.g., CDCls, DMSO-ds). For IR spectroscopy, the sample can be analyzed as a
thin film (for oils), a KBr pellet (for solids), or in a solution.

o Data Acquisition: The prepared sample is placed in the respective spectrometer (NMR, IR,
or Mass Spectrometer), and the spectrum is recorded according to the instrument's
standard operating procedures.[7][8]

Visualization of Physicochemical Properties

The following diagram illustrates the key physicochemical properties and structural information
for the common isomers of phenoxyphenylacetonitrile.

Physicochemical Properties of Phenoxyphenylacetonitrile Isomers

{2-Phenoxyphenylacetonitrile | C1aH1:NO | MW: ~209.24 g/mol}

somer Isomer somer

2-phenoxy-2-phenylacetonitrile 2-(2-phenoxyphenyl)acetonitrile 2-(3-phenoxyphenyl)acetonitrile
CAS: 32121-27-0 CAS: 25562-98-5 CAS: 51632-29-2

XLogP3: 3.4 BP: 338.1°C @ 760 mmHg Density: 1.124 g/mL

{Key Properties | Boiling Point | Density | Solubility | logP}

Click to download full resolution via product page

Caption: Logical diagram illustrating the relationship between the parent compound and its key
isomers with their distinguishing physical properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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